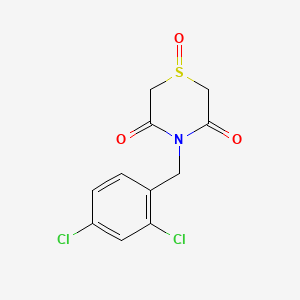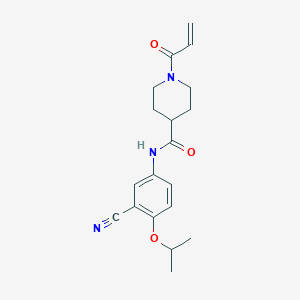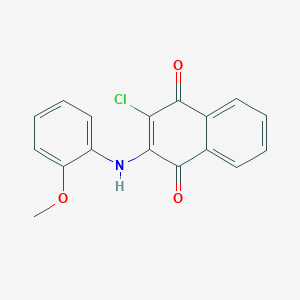
1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that contains an oxadiazole ring and a fluorobenzyl group, making it an interesting molecule for studying its mechanism of action and biochemical effects. In
Scientific Research Applications
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities
Compounds similar to 1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea, specifically benzimidazole derivatives containing oxadiazole, have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds showed notable ABTS and DPPH scavenging activities, indicating potential applications in treating diabetes and microbial infections (Menteşe, Ülker, & Kahveci, 2015).
Xanthine Oxidase Inhibitory Activity
1,3,4-Oxadiazole derivatives, closely related to the compound , have been synthesized and evaluated for xanthine oxidase inhibitory activity. This suggests potential applications in managing conditions like gout or certain types of kidney stones (Qi, You, Wang, & Zhang, 2015).
Photodegradation Studies
Research involving photodegradation of related compounds, such as 1,3,4-thiadiazole-urea herbicides, has been conducted. This provides insights into the environmental behavior and degradation pathways of similar chemical structures (Moorman, Findak, & Ku, 1985).
Radiolabeling and Imaging Studies
Compounds with structural similarities have been used in radiolabeling studies, indicating potential applications in diagnostic imaging and tracking biological processes (Mäding et al., 2006).
Antimicrobial Activity
1,3,4-Oxadiazoles derivatives have shown broad-spectrum antimicrobial activity against various microorganisms, suggesting potential use in developing new antimicrobial agents (Buha et al., 2012).
Insect-Growth Regulation
Certain 1,3,4-oxadiazol-2-yl urea derivatives have been identified as novel insect-growth regulators, indicating the potential of similar compounds in pest control (Zhong et al., 1999).
Urea Deprotonation Studies
Studies on urea-based receptors, including those involving oxadiazoles, have provided insights into anion-induced deprotonation mechanisms. This research is crucial for understanding molecular interactions and designing more efficient receptors (Boiocchi et al., 2005).
properties
IUPAC Name |
1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-2-7-15-12(19)16-13-18-17-11(20-13)8-9-3-5-10(14)6-4-9/h2-6H,1,7-8H2,(H2,15,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFTUCOJQKAQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)
![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)
![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)
![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)


![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)